2-Amino-6-iodotoluene
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Overview
Description
2-Amino-6-iodotoluene is an organic compound with the molecular formula C₇H₈IN It is a derivative of toluene, where the hydrogen atoms at positions 2 and 6 on the benzene ring are replaced by an amino group and an iodine atom, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Amino-6-iodotoluene can be synthesized through various methods. One common approach involves the iodination of 2-methyl-3-nitroaniline, followed by reduction of the nitro group to an amino group. The steps are as follows:
Iodination: 2-Methyl-3-nitroaniline is treated with iodine and nitric acid in an electrophilic aromatic substitution reaction to introduce the iodine atom at the 6-position.
Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-6-iodotoluene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction Reactions: The amino group can be further reduced or modified under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Potassium permanganate in an acidic medium is a typical oxidizing agent.
Reduction: Tin(II) chloride in hydrochloric acid is used for reducing nitro groups to amino groups.
Major Products:
Substitution: Products vary depending on the nucleophile used.
Oxidation: 2-Iodobenzoic acid is a common product.
Reduction: The primary product is this compound itself when starting from a nitro precursor.
Scientific Research Applications
2-Amino-6-iodotoluene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex aromatic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: Research is ongoing into its potential use in drug development, particularly for its role in synthesizing pharmaceutical intermediates.
Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Amino-6-iodotoluene in chemical reactions involves its functional groups:
Amino Group: Acts as a nucleophile in substitution reactions.
Iodine Atom: Facilitates electrophilic aromatic substitution due to its electron-withdrawing nature.
Methyl Group: Can undergo oxidation to form carboxylic acids.
These functional groups interact with various molecular targets and pathways, making the compound versatile in synthetic applications.
Comparison with Similar Compounds
- 2-Amino-5-iodotoluene
- 3-Iodo-2-methylaniline
- 4-Iodo-2-methylaniline
Comparison: 2-Amino-6-iodotoluene is unique due to the specific positioning of the amino and iodine groups, which influences its reactivity and the types of reactions it can undergo. Compared to its isomers, it may exhibit different reactivity patterns and applications in synthesis .
Properties
IUPAC Name |
3-iodo-2-methylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8IN/c1-5-6(8)3-2-4-7(5)9/h2-4H,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZEAHFLEZWXHCE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1I)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8IN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60596550 |
Source
|
Record name | 3-Iodo-2-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60596550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
172681-47-9 |
Source
|
Record name | 3-Iodo-2-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60596550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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